An In-depth Technical Guide to the Chemical Properties and Applications of 2-(4-methoxyphenyl)acetic acid
An In-depth Technical Guide to the Chemical Properties and Applications of 2-(4-methoxyphenyl)acetic acid
This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 2-(4-methoxyphenyl)acetic acid, a key intermediate in pharmaceutical and organic synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this versatile compound.
Introduction
2-(4-methoxyphenyl)acetic acid, also known as p-methoxyphenylacetic acid or homoanisic acid, is an aromatic carboxylic acid with the chemical formula C₉H₁₀O₃.[1][2][3] It consists of a phenylacetic acid core substituted with a methoxy group at the para position of the benzene ring.[2][4] This seemingly simple molecule is a cornerstone in the synthesis of a wide array of more complex organic structures, particularly within the pharmaceutical industry where it serves as a crucial building block for various therapeutic agents.[2][5] Its unique electronic and steric properties, conferred by the methoxy and acetic acid moieties, dictate its reactivity and make it a subject of significant interest in medicinal chemistry and materials science. This guide will delve into the fundamental chemical characteristics of 2-(4-methoxyphenyl)acetic acid, offering insights into its synthesis, spectral signature, reactivity, and handling, thereby providing a robust resource for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of 2-(4-methoxyphenyl)acetic acid is paramount for its effective use in experimental settings. These properties are summarized in the tables below.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₀O₃ | [1][3] |
| Molecular Weight | 166.17 g/mol | [1][2] |
| Appearance | Pale yellow or off-white colored flakes or white powder | [2] |
| Melting Point | 87.0 °C | [1][2] |
| Boiling Point | 138.0 - 140.0 °C at 3.00 mm Hg | [1] |
| Solubility | 18 mg/mL in water | [2] |
| CAS Number | 104-01-8 | [1][2][3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 2-(4-methoxyphenyl)acetic acid.
| Spectroscopy | Key Features |
| ¹H NMR (500 MHz, CDCl₃) | δ 3.60 (s, 2H, -CH₂-), 3.81 (s, 3H, -OCH₃), 6.87-6.89 (d, 2H, Ar-H), 7.20-7.22 (d, 2H, Ar-H)[2] |
| ¹³C NMR (101 MHz, CDCl₃) | δ 179.0, 158.9, 130.0, 128.6, 114.1, 55.3, 56.2 (Note: Specific assignments may vary slightly based on literature)[6] |
| Infrared (IR) | Characteristic peaks for O-H stretch (carboxylic acid), C=O stretch (carboxylic acid), C-O stretch (ether and acid), and aromatic C-H and C=C stretches. |
| Mass Spectrometry (MS) | Molecular ion peak (M+) at m/z 166. A base peak at m/z 107 corresponds to the decarboxylation product.[7] |
Synthesis of 2-(4-methoxyphenyl)acetic acid
Several synthetic routes to 2-(4-methoxyphenyl)acetic acid have been established, with the choice of method often depending on the starting materials, desired scale, and economic considerations.
Methylation of p-Hydroxyphenylacetic Acid
A common and high-yielding method involves the methylation of p-hydroxyphenylacetic acid.[7] This reaction is typically carried out using a methylating agent such as dimethyl sulfate in the presence of a base.
Caption: Workflow for the synthesis of 2-(4-methoxyphenyl)acetic acid via methylation.
Experimental Protocol:
-
Dissolve p-hydroxyphenylacetic acid in an aqueous solution of a suitable base (e.g., sodium hydroxide) in a reaction vessel.
-
Heat the mixture to 30-40 °C.[7]
-
Slowly add dimethyl sulfate to the reaction mixture while maintaining the temperature.[7]
-
After the addition is complete, continue stirring at the same temperature for a set period (e.g., 3.5 hours) to ensure the reaction goes to completion.[7]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).
-
Upon completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to a pH of 1-2 to precipitate the product.[7]
-
Collect the solid product by filtration, wash with cold water, and dry.
Causality: The basic conditions deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion which then readily attacks the electrophilic methyl group of dimethyl sulfate in an SN2 reaction.
Hydrolysis of 4-methoxybenzene Acetonitrile
Another viable synthetic route is the hydrolysis of 4-methoxybenzene acetonitrile.[8] This can be achieved under either acidic or basic conditions.
Experimental Protocol (Basic Hydrolysis):
-
Reflux a mixture of 4-methoxybenzene acetonitrile, a strong base like sodium hydroxide, and a solvent such as aqueous ethanol.[8]
-
After the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue with a strong acid to precipitate the carboxylic acid product.
-
Isolate the product by filtration, wash with water, and dry.
Causality: The nitrile group is susceptible to nucleophilic attack by hydroxide ions. The resulting intermediate undergoes tautomerization and further hydrolysis to yield the carboxylate salt, which is then protonated in the final acidification step.
Chemical Reactivity
The chemical reactivity of 2-(4-methoxyphenyl)acetic acid is primarily governed by the carboxylic acid functional group and the electron-rich aromatic ring.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction.
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. This is a fundamental transformation for creating derivatives with modified solubility and pharmacokinetic properties.
-
Amidation: Conversion to an amide can be achieved by first activating the carboxylic acid (e.g., forming an acid chloride or using coupling agents like DCC) followed by reaction with an amine.
-
Reduction: The carboxylic acid can be reduced to the corresponding alcohol, 2-(4-methoxyphenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Reactions of the Aromatic Ring
The methoxy group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. Given that the para position is already substituted, electrophilic attack will primarily occur at the ortho positions (positions 3 and 5).
-
Halogenation: For instance, regioselective bromination can be achieved using bromine in acetic acid to yield 2-(3-bromo-4-methoxyphenyl)acetic acid.[9] The electron-donating nature of the methoxy group facilitates this reaction.
Caption: Electrophilic bromination of 2-(4-methoxyphenyl)acetic acid.
Applications in Drug Development and Research
2-(4-methoxyphenyl)acetic acid is a valuable precursor in the synthesis of a wide range of biologically active molecules.[2]
-
Anti-inflammatory Agents: Derivatives of phenylacetic acid are known to possess anti-inflammatory properties. The scaffold of 2-(4-methoxyphenyl)acetic acid is utilized in the design of non-steroidal anti-inflammatory drugs (NSAIDs).[5]
-
Anticancer Research: It has been investigated as a potential biomarker for non-small cell lung cancer (NSCLC) and may have a protective role in preventing the development of lung cancer.[10][11]
-
Neuroprotective Agents: The core structure is found in compounds being explored for neuroprotective effects.
-
Organic Synthesis: Beyond pharmaceuticals, it is used in the synthesis of various organic compounds, including those with applications in the fragrance and materials science industries.[2]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 2-(4-methoxyphenyl)acetic acid.
-
Hazards: It is classified as causing serious eye irritation and may be harmful if swallowed.[12][13][14] Contact with the skin and eyes should be avoided.[12]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][15] In case of dust formation, respiratory protection may be necessary.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][13][15] Keep away from oxidizing agents.[13]
-
First Aid: In case of eye contact, rinse cautiously with water for several minutes.[12][15] If ingested, rinse the mouth and seek medical attention if you feel unwell.[13]
Conclusion
2-(4-methoxyphenyl)acetic acid is a versatile and economically important chemical intermediate. Its well-defined physical and spectroscopic properties, coupled with its predictable reactivity at both the carboxylic acid and aromatic ring, make it an ideal starting material for a multitude of synthetic applications. For researchers and professionals in drug development, a comprehensive understanding of its chemistry is essential for leveraging its full potential in the creation of novel and effective therapeutic agents. This guide has provided a detailed overview of its core chemical properties, synthesis, and applications, serving as a valuable technical resource.
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4-methoxyphenyl acetic acid, 104-01-8 - The Good Scents Company. (n.d.). Retrieved from [Link]
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2-((4-Methoxyphenyl)methoxy)acetic acid | C10H12O4 | CID 10856393 - PubChem. (n.d.). Retrieved from [Link]
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2-(4-Methoxyphenyl)acetic acid (4-Methoxyphenylacetic acid) | Cas# 104-01-8 - GlpBio. (n.d.). Retrieved from [Link]
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2-(4-METHOXYPHENYL)ACETIC ACID | CAS 104-01-8 - Matrix Fine Chemicals. (n.d.). Retrieved from [Link]
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2-(2-(4-Methoxyphenyl)furo[3,2-h]quinolin-3-yl)acetic Acid - MDPI. (2022, January 13). Retrieved from [Link]
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Showing NP-Card for 4-Methoxyphenylacetic acid (NP0000214) - NP-MRD. (2006, May 22). Retrieved from [Link]
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4-Methoxyphenylacetic acid | CAS#:104-01-8 | Chemsrc. (2025, August 21). Retrieved from [Link]
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Synthesis of (4-formyl-2-methoxyphenoxy) acetic acid 1 - ResearchGate. (n.d.). Retrieved from [Link]
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2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem. (n.d.). Retrieved from [Link]
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Showing metabocard for 4-Methoxyphenylacetic acid (HMDB0002072). (n.d.). Retrieved from [Link]
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